N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide
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Overview
Description
N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes bromine atoms and a dioxooctahydro-methanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of bromine atoms into the dioxooctahydro-methanoisoindole core.
Acetylation: Formation of the acetamide group through acetylation of the amine functionality.
Coupling: Coupling of the brominated intermediate with a phenyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce dehalogenated derivatives.
Scientific Research Applications
N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atoms and the dioxooctahydro-methanoisoindole core play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure but with a benzoic acid group instead of an acetamide group.
N-[4-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]methanamine: Similar structure but with a methanamine group instead of an acetamide group.
Uniqueness
N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Br2N2O3 |
---|---|
Molecular Weight |
456.1 g/mol |
IUPAC Name |
N-[4-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H16Br2N2O3/c1-7(22)20-8-2-4-9(5-3-8)21-16(23)12-10-6-11(13(12)17(21)24)15(19)14(10)18/h2-5,10-15H,6H2,1H3,(H,20,22) |
InChI Key |
YKLGDWIPUNLGKX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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